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Agerafenib Solubility and Stability in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Agerafenib

CAS No.: 1188910-76-0

Cat. No.: S001997

The following table summarizes the key physicochemical and handling data for Agerafenib:

Parameter Specification / Value Details | Conditions
Solubility in 45 mg/mL (86.96 mM) Sonication is recommended to achieve this
DMSO [1] concentration [1].

9 mg/mL (17.39 mM) This is a lower, also reported value [2].

[2]
Solid Form -20°C for 3 years [1] [3] Store desiccated as a powder [1].
Stability

| Solution Stability (DMSO) | -80°C for 6 months -20°C for 1 month [3] | For prepared stock solutions [3].
It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles [2]. | |

Appearance| White to off-white solid powder [3] | - |

Biochemical and Pharmacological Profile

Agerafenib is a potent, orally bioavailable multi-kinase inhibitor with significant activity against mutant

BRAF (V600E). The table below summarizes its primary kinase targets and cellular activity [1] [4] [5].
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Value (Kd / ICso /

Target | Activity Experimental Context
ECso)

BRAF (V600E) Kd =14 nM [1][4] Binding assay in HEK-293 cells [4].
[5]

Wild-type BRAF Kd =36 nM [1] [4] Binding assay in HEK-293 cells [4].
[5]

c-Raf (CRAF) Kd=39nM[1] [4] Binding assay in HEK-293 cells [4].
[5]

RET, c-Kit, LCK, Kd =2 nM [1] [4] Binding assay in HEK-293 cells [4].

PDGFRp [5]

A375 Cell Proliferation ICs0 =78 nM [4] Cytotoxicity in BRAF V600E mutant melanoma cell

[2] [5] line after 72 hrs [4].
PMEK Inhibition (A375 ICs0 = 82 nM [4] Inhibition of pathway phosphorylation after 2 hrs [4].
cells) [5]

Key Experimental Protocols

Here are standard protocols for studying Agerafenib's activity, as cited in the literature.

Kinase Binding Assay [4] [2]

This protocol is used to determine the dissociation constant (Kd) for various kinases.

¢ Kinase Production: Kinases are produced displayed on T7 phage or expressed in HEK-293 cells
and tagged with DNA.

¢ Binding Reaction: The reaction is performed at room temperature for 1 hour with the test compound.

e Capture & Quantification: The fraction of kinase not bound to the compound is captured by an
immobilized affinity ligand and quantified using quantitative PCR (QPCR).

¢ Kd Determination: Kd values are determined using eleven serial 3-fold dilutions of Agerafenib.
Results are presented as mean values from experiments performed in duplicate.
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Cell Proliferation/Cytotoxicity Assay [1] [4] [2]

This protocol is used to determine the half-maximal inhibitory concentration (ICso or ECso) in cell lines.

e Cell Seeding: Seed cells (e.g., A375) at 10* cells per well in DMEM with 10% fetal calf serum and
allow to attach.

e Serum Starvation: Wash cells with PBS and switch to DMEM with 0.5% serum; incubate overnight.

e Compound Treatment: Add Agerafenib at various concentrations (final DMSO concentration of
0.5%) and incubate for 72 hours.

¢ Viability Measurement: Add Cell Titer Blue reagent and incubate for 3 hours. Quantify viable cells by
measuring fluorescence (excitation 560 nm / emission 590 nm).

¢ ICso Calculation: Derive ICso values using a 9-point curve fitting.

Mechanism of Action and Signaling Pathway

Agerafenib primarily exerts its antitumor effects by inhibiting key drivers in the MAPK signaling pathway.

The diagram below illustrates this mechanism.
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Agerafenib inhibits BRAF mutants and c-Raf, blocking the MAPK pathway and cancer cell proliferation.

Practical Research Recommendations

¢ Solubility Considerations: If you encounter solubility issues at the higher concentration (45 mg/mL),
try the lower reported concentration (9 mg/mL) and ensure thorough sonication [1] [2].

¢ Solution Handling: For cell-based assays, dilute the DMSO stock solution into the aqueous medium
such that the final DMSO concentration does not exceed 0.5% to minimize solvent toxicity [4] [2].
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¢ In Vivo Formulations: For animal studies, Agerafenib is typically not administered in pure DMSO.
Common in vivo formulations use mixtures like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45%
Saline, which are sonicated to achieve a clear solution [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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